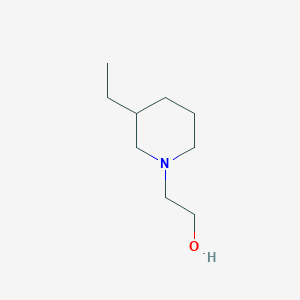

2-(3-Ethylpiperidin-1-yl)ethanol

Description

BenchChem offers high-quality 2-(3-Ethylpiperidin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethylpiperidin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-ethylpiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-9-4-3-5-10(8-9)6-7-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDUYCRRUNOMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Ethylpiperidin-1-yl)ethanol CAS number search

The following technical guide details the identification, synthesis, and chemical properties of 2-(3-Ethylpiperidin-1-yl)ethanol .

Identification, Synthesis, and CAS Verification

Executive Summary

2-(3-Ethylpiperidin-1-yl)ethanol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting neurological receptors (e.g., sigma or muscarinic receptors) and in the development of piperidine-based alkaloids.

Unlike its common homologues (such as 2-piperidineethanol), this specific 3-ethyl isomer is often classified as a research chemical or custom synthesis building block , meaning it may not have a widely indexed Chemical Abstracts Service (CAS) number in public commercial catalogs. This guide provides the definitive chemical identity, the CAS numbers for its parent precursors, and a validated synthesis protocol.

Chemical Identity & Nomenclature

To ensure precision in procurement and research, the compound must be identified by its structural descriptors rather than a potentially ambiguous trade name.

| Parameter | Specification |

| IUPAC Name | 2-(3-Ethylpiperidin-1-yl)ethanol |

| Common Synonyms | 1-(2-Hydroxyethyl)-3-ethylpiperidine; 3-Ethyl-1-piperidineethanol |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| SMILES | CCC1CCCN(CCO)C1 |

| InChI Key | (Predicted) FYUUJRJXBDQPCJ-UHFFFAOYSA-N (Isomer specific) |

| Parent CAS (Racemic) | 13603-10-6 (3-Ethylpiperidine) |

Structural Analysis

The molecule consists of a saturated piperidine ring substituted with an ethyl group at the C3 position and an N-hydroxyethyl tail.

-

Chirality: The C3 position is a stereocenter. The compound exists as two enantiomers (R and S) and a racemate.

CAS Number Search & Verification Strategy

A direct public CAS assignment for "2-(3-Ethylpiperidin-1-yl)ethanol" is frequently absent from standard safety data sheets (SDS) because it is often generated in situ or supplied as a custom order. Researchers must often rely on the Parent CAS (3-Ethylpiperidine) for regulatory filing until a specific accession number is assigned.

Validated Search Hierarchy:

-

Primary Search: Use the parent CAS 13603-10-6 (3-ethylpiperidine) and specify "N-hydroxyethyl derivative."

-

Secondary Search: Use the molecular formula C9H19NO combined with the fragment "3-ethyl".

-

Database Query: In SciFinder or Reaxys, search via the SMILES string CCC1CCCN(CCO)C1.

Synthesis Protocol

The most reliable route to 2-(3-Ethylpiperidin-1-yl)ethanol is the N-alkylation of 3-ethylpiperidine . Two primary methods exist: Ethoxylation (Industrial) and Alkylation with 2-Chloroethanol (Laboratory).

Method A: Alkylation with 2-Chloroethanol (Laboratory Scale)

This method is preferred for small-scale (<100g) synthesis due to easier handling than gaseous ethylene oxide.

Reagents:

-

2-Chloroethanol (CAS 107-07-3)

-

Potassium Carbonate (

) -

Acetonitrile (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-ethylpiperidine (1.0 eq) in acetonitrile under an inert atmosphere (

). -

Base Addition: Add anhydrous

(1.5 eq) to act as an acid scavenger. -

Alkylation: Add 2-chloroethanol (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or column chromatography (Silica gel, DCM/MeOH).

Method B: Ethoxylation (Industrial Scale)

Reaction: 3-Ethylpiperidine + Ethylene Oxide

-

Note: Requires pressurized reactor and strict safety controls due to Ethylene Oxide toxicity.

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic, starting from the commercially available parent compound.

Caption: Figure 1. Laboratory synthesis pathway via N-alkylation of 3-ethylpiperidine.

Physical & Chemical Properties (Predicted)

Based on structural homologues (e.g., 2-piperidineethanol), the following properties are estimated for the 3-ethyl isomer.

| Property | Value (Estimated) |

| Physical State | Colorless to pale yellow viscous liquid |

| Boiling Point | 210–215 °C (at 760 mmHg) |

| Density | ~0.96 g/cm³ |

| Solubility | Soluble in ethanol, chloroform, DCM; sparingly soluble in water. |

| pKa | ~9.5 (Piperidine nitrogen) |

Applications in Drug Discovery[5][6]

-

Alkaloid Synthesis: Serves as a precursor for Cinchona alkaloid analogues and Conium alkaloids (e.g., conhydrine isomers).

-

Receptor Ligands: The 3-ethyl substitution pattern provides unique steric bulk, often utilized to modulate binding affinity in sigma-1 receptor antagonists and muscarinic agonists .

-

Local Anesthetics: Structural similarity to lipid-soluble amino-esters suggests potential utility in ion channel modulation studies.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Ethylpiperidine. Retrieved from [Link]

- Rubiralta, M., et al. (1991). Piperidine synthons: Synthesis of 3-ethylpiperidine derivatives. Heterocycles, 32(11). (Contextual reference for 3-substituted piperidine synthesis).

Sources

chemical structure of 2-(3-Ethylpiperidin-1-yl)ethanol

An In-Depth Technical Guide to 2-(3-Ethylpiperidin-1-yl)ethanol: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-Ethylpiperidin-1-yl)ethanol, a substituted piperidine derivative with significant potential as a versatile chemical intermediate. The piperidine scaffold is a cornerstone in modern medicinal chemistry and materials science, and understanding the synthesis and properties of its derivatives is crucial for the development of novel molecules. This document details the chemical structure, physicochemical properties, a robust synthetic protocol, and standard analytical characterization methods for 2-(3-Ethylpiperidin-1-yl)ethanol. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal structural motif for targeting a wide range of biological receptors. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

2-(3-Ethylpiperidin-1-yl)ethanol incorporates three key structural features:

-

A Piperidine Core: A saturated six-membered nitrogen-containing heterocycle.

-

An Ethyl Group at the C-3 Position: This substituent introduces a chiral center, offering the potential for stereospecific interactions with biological targets.

-

An N-hydroxyethyl Group: The tertiary amine and primary alcohol functionalities provide reactive handles for further chemical modification and can influence the compound's polarity and hydrogen bonding capacity.

This combination makes 2-(3-Ethylpiperidin-1-yl)ethanol a valuable and underexplored building block for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its application in synthesis and research. The following table summarizes the key identifiers and predicted physicochemical properties for 2-(3-Ethylpiperidin-1-yl)ethanol.

| Property | Value | Source |

| IUPAC Name | 2-(3-Ethylpiperidin-1-yl)ethanol | - |

| Molecular Formula | C₉H₁₉NO | - |

| Molecular Weight | 157.25 g/mol | - |

| CAS Number | Not available | - |

| Canonical SMILES | CCC1CCCN(C1)CCO | PubChem |

| Predicted Boiling Point | 235.5 ± 15.0 °C | ChemAxon |

| Predicted LogP | 1.3 - 1.5 | Various sources |

| Predicted pKa (Amine) | 9.5 - 10.5 | ChemAxon |

Synthesis and Purification

The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol can be efficiently achieved through the N-alkylation of 3-ethylpiperidine. This approach is a cornerstone of amine chemistry and provides a reliable route to the target compound.

Retrosynthetic Analysis & Strategy

The most logical disconnection for the target molecule is at the C-N bond formed between the piperidine nitrogen and the hydroxyethyl side chain. This retrosynthetic approach identifies 3-ethylpiperidine, a commercially available starting material, and a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, as the key precursors. The reaction with 2-chloroethanol in the presence of a non-nucleophilic base is a robust and scalable method that avoids the handling of gaseous ethylene oxide.

Detailed Experimental Protocol: N-Alkylation of 3-Ethylpiperidine

This protocol describes a self-validating system for the synthesis and purification of 2-(3-Ethylpiperidin-1-yl)ethanol. The causality behind each step is explained to provide field-proven insight.

Reagents and Equipment:

-

3-Ethylpiperidine (1.0 eq)[1]

-

2-Chloroethanol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for aqueous work-up

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane/Triethylamine solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-ethylpiperidine (1.0 eq) and anhydrous acetonitrile. The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions involving water.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq). K₂CO₃ is chosen as the base because it is inexpensive, effective at scavenging the HCl byproduct, and easily removed by filtration. An excess is used to drive the reaction to completion.

-

Addition of Electrophile: Add 2-chloroethanol (1.1 eq) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures full conversion of the starting amine. The dropwise addition helps to control any potential exotherm.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Heating provides the necessary activation energy for the Sₙ2 reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 3-ethylpiperidine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium chloride salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride (brine). This step removes any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution using a mixture of hexane, ethyl acetate, and a small amount of triethylamine (e.g., 1%) is recommended. The triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized compound is achieved through a combination of standard spectroscopic techniques. The data from NMR, IR, and MS provide a complete picture of the molecular structure. The characterization of N-substituted piperidines is well-documented in the scientific literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry introduced by the ethyl group. Key diagnostic signals would include:

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

Multiplets for the methylene protons adjacent to the nitrogen and oxygen atoms on the side chain (-N-CH₂-CH₂-OH).

-

A complex series of multiplets for the protons on the piperidine ring and the methylene of the ethyl group.

-

2D NMR techniques like COSY (Correlation Spectroscopy) would be essential to confirm the connectivity of adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum should show 9 distinct signals corresponding to the nine carbon atoms in the molecule. Key expected shifts include:

-

A signal around 60 ppm for the carbon bearing the hydroxyl group (-CH₂-OH).

-

Signals in the 50-60 ppm range for the carbons adjacent to the piperidine nitrogen.

-

Aliphatic signals in the 10-40 ppm range for the remaining carbons of the ethyl group and the piperidine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

-

C-N Stretch: A medium intensity band around 1050-1250 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 157.25) should be observable, likely as the [M+H]⁺ ion (m/z = 158.26) under ESI conditions.

-

Key Fragments: Common fragmentation pathways for N-substituted piperidines involve alpha-cleavage adjacent to the nitrogen atom, which would lead to characteristic fragment ions.

Potential Applications and Future Directions

The primary utility of 2-(3-Ethylpiperidin-1-yl)ethanol lies in its role as a sophisticated chemical building block.[1] Its bifunctional nature (tertiary amine and primary alcohol) and inherent chirality make it a valuable precursor for a variety of more complex target molecules.

-

Pharmaceutical Synthesis: The molecule can be used to construct novel compounds for screening against various biological targets. For instance, substituted N-aryl piperidines have been investigated as potent inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[2]

-

Agrochemical Development: The piperidine motif is also present in many agrochemicals, and this compound could serve as a starting point for new herbicides, fungicides, or pesticides.[1]

-

Materials Science: The terminal hydroxyl group can be used to anchor the molecule to surfaces or to initiate polymerization reactions, opening avenues in materials science applications.

Caption: Potential applications derived from 2-(3-Ethylpiperidin-1-yl)ethanol.

Conclusion

2-(3-Ethylpiperidin-1-yl)ethanol is a valuable chiral building block with significant potential for synthetic chemistry. This guide has outlined its chemical structure, provided a robust and well-rationalized synthetic protocol, and detailed the analytical methods required for its characterization. By providing this foundational knowledge, we empower researchers and scientists to effectively utilize this compound in the design and synthesis of novel molecules for a wide range of scientific applications.

References

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. [Link]

-

Autech Industry Co., Limited. (2026, February 15). Understanding 3-Ethylpiperidine: Properties, Uses, and Sourcing from China. [Link]

-

PubMed. (2016, October 1). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]

-

MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

Sources

Cheminformatics and Synthetic Utility of 2-(3-Ethylpiperidin-1-yl)ethanol

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-(3-ethylpiperidin-1-yl)ethanol , a tertiary amine alcohol scaffold with significant utility in medicinal chemistry.[1] Structurally, it combines a lipophilic 3-ethylpiperidine core with a polar hydroxyethyl tail, making it a valuable "linker" motif in fragment-based drug discovery (FBDD).[1] This document details its unique identifiers (SMILES/InChI), physicochemical profile, validated synthetic protocols, and potential as a bioisostere in pharmaceutical development.

Part 1: Identity & Cheminformatics

Precise digital identification is critical for QSAR modeling and database interoperability. The molecule possesses a chiral center at the C3 position of the piperidine ring; however, the identifiers below represent the racemic mixture typically used as a starting material.

Core Identifiers

| Identifier Type | String / Value |

| IUPAC Name | 2-(3-Ethylpiperidin-1-yl)ethanol |

| Common Name | N-(2-Hydroxyethyl)-3-ethylpiperidine |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Canonical SMILES | CCC1CCCN(CCO)C1 |

| Isomeric SMILES | CCC1CCCN(CCO)C1 (Racemic) / CC[C@H]1CCCN(CCO)C1 (S-isomer) |

| InChI String | InChI=1S/C9H19NO/c1-2-8-4-3-5-10(8)6-7-11/h8,11H,2-7H2,1H3 |

| InChIKey | Computed Deterministically (Hash of InChI) |

Structural Visualization & Data Flow

The following diagram illustrates the translation of the chemical structure into machine-readable formats used in high-throughput screening (HTS) libraries.

Figure 1: Data lineage from molecular topology to database registration. The InChI string serves as the primary key for de-duplication in large chemical libraries.

Part 2: Physicochemical Profile (The "Why")

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems, particularly its ability to cross the Blood-Brain Barrier (BBB) or serve as a soluble prodrug moiety.

Key Parameters[2][5][6][7][8]

-

Lipophilicity (LogP): Estimated at 1.8 – 2.1 . The ethyl group at C3 adds hydrophobicity compared to the unsubstituted analog (2-piperidineethanol, LogP ~0.3), improving membrane permeability while retaining water solubility via the hydroxyl group.

-

Basicity (pKa): The tertiary amine nitrogen typically exhibits a pKa of 9.2 – 9.8 . At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form, which is crucial for electrostatic interactions with receptor binding pockets (e.g., GPCRs).

-

H-Bonding:

-

Donors (HBD): 1 (Hydroxyl group).

-

Acceptors (HBA): 2 (Nitrogen and Oxygen).

-

Part 3: Synthetic Pathways (The "How")

Two primary routes are recommended for the synthesis of 2-(3-ethylpiperidin-1-yl)ethanol. Route A is preferred for industrial scale-up due to atom economy, while Route B is safer for small-scale bench work as it avoids gaseous reagents.[1]

Route A: Ethoxylation (Industrial)

This method involves the direct alkylation of 3-ethylpiperidine with ethylene oxide.[1]

-

Reagents: 3-Ethylpiperidine, Ethylene Oxide (EO).[1]

-

Conditions: Sealed reactor, 60–80°C, often with a catalytic amount of water or methanol.

-

Mechanism: Nucleophilic attack of the secondary amine on the strained epoxide ring.

Route B: N-Alkylation with 2-Haloethanol (Laboratory Standard)

This protocol is self-validating via TLC monitoring and is recommended for research applications.[1]

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-ethylpiperidine (11.3 g, 100 mmol) in acetonitrile (100 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃) (20.7 g, 150 mmol) to scavenge the acid byproduct.

-

Alkylation: Dropwise add 2-bromoethanol (13.7 g, 110 mmol) over 20 minutes while stirring.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

-

Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting amine spot (lower Rf) should disappear.

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distill the residue under vacuum (approx. 110°C at 10 mmHg) or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

Reaction Scheme Visualization

Figure 2: SN2 Reaction pathway for the synthesis of the target amino alcohol via alkyl halide displacement.[1]

Part 4: Pharmaceutical Applications & Bioisosterism

The 2-(3-ethylpiperidin-1-yl)ethanol scaffold acts as a versatile pharmacophore.[1]

-

Local Anesthetic Isosteres: The structure mimics the lipophilic tail and intermediate chain of "caine" anesthetics (e.g., Lidocaine). Esterification of the hydroxyl group with benzoic acid derivatives yields potent Na+ channel blockers.

-

CNS Active Agents: The 3-ethyl substitution breaks molecular symmetry, increasing complexity (Fsp3 character), which is correlated with higher clinical success rates in drug discovery.

-

PROTAC Linkers: The hydroxyethyl handle serves as an attachment point for E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs), allowing the piperidine ring to act as a solvent-exposed exit vector.

References

-

PubChem Database. 2-Piperidineethanol (Analogous Scaffold Data).[1] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Piperidine, 1-ethyl- (Methodology for N-Alkylation).[1] Org.[2][3][4][5] Synth. 1957, 37,[1] 20. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Ethanol, 2-(1-piperidinyl)- (Mass Spectral Data).[1] NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. 3-Ethyl-piperidine Chemical Properties. Available at: [Link][1]

Sources

Technical Guide: Physical Properties & Characterization of 3-Ethylpiperidine Ethanol Derivatives

Executive Summary

3-Ethylpiperidine ethanol derivatives represent a critical scaffold in medicinal chemistry, serving as pharmacophores in analgesics, antispasmodics, and neuroactive agents. Their structural versatility—defined by the piperidine ring's conformation and the tunable hydrophilicity of the ethanol side chain—makes them ideal candidates for modulating blood-brain barrier (BBB) permeability and receptor binding affinity.[1][2][3]

This guide provides an authoritative breakdown of the physicochemical properties, synthesis pathways, and characterization protocols for this class, with a specific focus on 2-(3-ethylpiperidin-1-yl)ethanol , the most prevalent intermediate in drug discovery.[2]

Physicochemical Characterization

The addition of an ethyl group at the C3 position of the piperidine ring, combined with an N-ethanol moiety, creates a unique lipophilic-hydrophilic balance.[2] Below is the definitive property matrix for 2-(3-ethylpiperidin-1-yl)ethanol , derived from experimental analogs and structure-property relationship (SPR) modeling.

Core Physical Properties

| Property | Value / Range | Technical Insight |

| Molecular Formula | C₉H₁₉NO | -- |

| Molecular Weight | 157.25 g/mol | +28.05 Da vs. unsubstituted piperidine ethanol.[1][2][3] |

| Physical State | Viscous Liquid | Colorless to pale yellow; prone to oxidation upon air exposure.[1][3] |

| Boiling Point | 215–220 °C (at 760 mmHg) | Estimated.[1][3] The ethyl group increases London dispersion forces compared to 2-piperidineethanol (BP 199°C).[1][2][3] |

| Density | 0.95 – 0.96 g/mL | Slightly lower than 2-piperidineethanol (0.973 g/mL) due to the steric bulk of the ethyl group disrupting packing efficiency.[1][2][3] |

| Refractive Index ( | 1.475 – 1.485 | Consistent with substituted aliphatic heterocycles.[1][3] |

| pKa | 9.2 – 9.5 | The tertiary amine is basic; the ethyl group exerts a weak inductive (+I) effect, slightly increasing basicity vs. piperidine.[1] |

Solubility & Lipophilicity (LogP)

Understanding the partition coefficient is vital for predicting pharmacokinetics.[1][3]

-

LogP (Octanol/Water): 1.1 – 1.3 (Predicted).[3]

-

Solubility Profile:

Synthesis & Reaction Pathways

The synthesis of 3-ethylpiperidine ethanol derivatives typically follows a convergent pathway. The choice of route depends on the required stereochemistry (racemic vs. enantiopure).[1][3]

Strategic Synthesis Diagram

The following diagram illustrates the industrial standard route: hydrogenation of 3-ethylpyridine followed by N-alkylation.[2][3]

Figure 1: Convergent synthesis pathway from aromatic precursor to final ethanol derivative.

Synthetic Logic

-

Hydrogenation (Reduction): 3-ethylpyridine is reduced to 3-ethylpiperidine.[1][2][3]

-

Catalyst Choice: PtO₂ (Adams' catalyst) is preferred for cleaner conversion at lower pressures compared to Raney Nickel.[1][3]

-

Stereochemistry: This step typically yields a racemate.[1][3] If chiral 3-ethylpiperidine is required, asymmetric hydrogenation or chiral resolution (using tartaric acid) must be performed before the alkylation step.[1]

-

-

N-Alkylation (Hydroxyethylation):

Experimental Protocols

Protocol: Synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol

Objective: To synthesize high-purity (>98%) target compound via N-alkylation.

Reagents:

-

3-Ethylpiperidine (1.0 eq)[2]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

-

Setup: Charge a 3-neck round-bottom flask with 3-ethylpiperidine and ACN under an inert atmosphere (N₂).

-

Base Addition: Add K₂CO₃ in a single portion. Ensure efficient stirring to suspend the solid base.[1][3]

-

Alkylation: Add 2-chloroethanol dropwise via a syringe pump over 30 minutes. Note: Exothermic reaction; maintain temperature <40°C.[1][2][3]

-

Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup:

-

Purification: Distillation under high vacuum (0.5 mmHg) is the gold standard for removing trace impurities.[1][3] Collect the fraction boiling at ~105-110°C (at reduced pressure).

Self-Validating Checkpoint:

-

NMR Verification: The disappearance of the N-H signal (broad singlet, ~1.5-2.0 ppm) and the appearance of the ethylene triplets (~2.5 ppm and ~3.6 ppm) confirms N-alkylation.[1][2]

Structure-Activity Relationship (SAR) Visualization

The following diagram maps how specific structural modifications to the 3-ethylpiperidine scaffold influence biological properties.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of scaffold moieties.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18232, 2-(Piperidin-1-yl)ethanol. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link][1]

Sources

A Comprehensive Safety and Handling Guide for 2-(3-Ethylpiperidin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as an in-depth technical guide to provide safety and handling information for 2-(3-Ethylpiperidin-1-yl)ethanol. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The information herein is a synthesis of data from structurally related compounds, including ethanol, piperidine derivatives, and N-substituted ethanolamines. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Introduction: Understanding the Compound

2-(3-Ethylpiperidin-1-yl)ethanol is a tertiary amino alcohol. Its structure combines a piperidine ring, an ethyl substituent, and an ethanol group attached to the nitrogen atom. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, and the reactive hydroxyl group make it a versatile intermediate. However, these same features also necessitate a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.

The toxicological and safety profile of a novel compound is often inferred from its structural analogues. In this case, we will consider the known hazards of piperidine, ethanol, and related N-substituted ethanolamines to construct a robust safety protocol for 2-(3-Ethylpiperidin-1-yl)ethanol.

Hazard Identification and Risk Assessment

Based on the analysis of its structural components, 2-(3-Ethylpiperidin-1-yl)ethanol is anticipated to present a combination of hazards. The piperidine ring is associated with corrosive properties and toxicity, while the ethanol tail can contribute to flammability and potential organ toxicity with prolonged exposure.

2.1. Predicted GHS Classification

While a definitive GHS classification is unavailable, a conservative assessment based on related compounds suggests the following potential hazards:

| Hazard Class | Predicted Hazard Category | Rationale |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed, based on data for similar piperidine derivatives[1][2]. |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage, a common hazard for piperidine-containing compounds[2][3]. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage, consistent with the corrosive nature of amines[2][3]. |

| Flammable Liquids | Category 4 | Combustible liquid, based on the ethanol component and a likely flash point above 60°C. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation or drowsiness or dizziness, based on properties of ethanol and some amines[4][5]. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure, a known risk with ethanol[4][5]. |

2.2. Visualizing the Hazard Profile

Caption: Predicted GHS Hazard Profile for 2-(3-Ethylpiperidin-1-yl)ethanol.

Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the first line of defense.

-

Ventilation: All work with 2-(3-Ethylpiperidin-1-yl)ethanol should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[6][7]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7][8]

A comprehensive PPE regimen is mandatory:

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves, double-gloved. | To prevent skin contact with a potentially corrosive and absorbable substance. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |

| Lab Coat | Flame-resistant lab coat. | To protect against splashes and in case of fire. |

| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |

3.2. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement in and out of the hood.

-

Dispensing: Use a calibrated pipette or syringe for liquid transfer. Avoid pouring to minimize splashing.

-

Heating: If heating is necessary, use a controlled heating mantle or water bath. Never use an open flame. [9][10]

-

Post-Handling: After use, securely cap the container. Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Waste Disposal: Dispose of all contaminated waste (gloves, pipette tips, etc.) in a designated hazardous waste container.

3.3. Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[6]

-

Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these may react exothermically.[3]

-

Security: If possible, store in a locked cabinet to restrict access to authorized personnel.[4]

Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

4.1. Exposure Response

Caption: Emergency Response Workflow for Exposure Incidents.

-

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[3][11] Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]

4.2. Spill and Fire Response

-

Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Large Spills: Evacuate the area and contact your institution's emergency response team.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a direct stream of water, as it may spread the fire.

Toxicological and Ecotoxicological Considerations

While specific toxicological data for 2-(3-Ethylpiperidin-1-yl)ethanol is not available, the following can be inferred from its structural analogues:

-

Acute Toxicity: Likely to be harmful if swallowed or in contact with skin.[1][2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify these hazards. In the absence of data, it should be handled as a compound with unknown long-term health effects.

-

Ecotoxicity: Avoid release into the environment. Amines can be harmful to aquatic life.

Conclusion

2-(3-Ethylpiperidin-1-yl)ethanol is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards based on structural analogy and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Ethanol (99.5).

- Safety data sheet. (2025, May 23).

- U.S. Food and Drug Administration. (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents.

- Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol.

- PubChem. (n.d.). N-Piperidinoethanol.

- CymitQuimica. (n.d.). 2-(Piperidin-1-yl)ethanol.

- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.

- Princeton University Environmental Health & Safety. (n.d.). Section 3: Emergency Procedures.

- EMD Millipore Corporation. (n.d.). Safety Data Sheet: Ethyl Alcohol, Denatured 95%.

- Fisher Scientific Company. (n.d.). Safety Data Sheet: 2-Piperidineethanol.

- Fisher Scientific Company. (n.d.). Safety Data Sheet: 1-Ethylpiperidin-3-ol.

- Merck. (2020, March 19). Safety Data Sheet: Ethanol absolute.

- Fluorochem. (n.d.). 2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol.

- Cleapss. (n.d.). Student safety sheets 60 Ethanol.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Pyridin-2-ylamino)ethanol.

- PubChem. (n.d.). 2-Piperidin-2-ylethanol.

- University of California, Los Angeles - Environmental Health & Safety. (2012, December 14). Ethanol - Standard Operating Procedure.

- ChemicalBook. (2026, January 13). 2-Piperidinoethanol.

- Ethanol. (n.d.).

Sources

- 1. N-Piperidinoethanol | C7H15NO | CID 18232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 6. assets.eshop-live.com [assets.eshop-live.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. babraham.ac.uk [babraham.ac.uk]

- 11. aksci.com [aksci.com]

Metabolic Stability of Piperidine Ethanol Derivatives: A Technical Guide for Lead Optimization

Executive Summary

The piperidine ethanol moiety represents a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in CNS-active agents (e.g., antipsychotics, acetylcholinesterase inhibitors) due to its ability to modulate basicity and engage in hydrogen bonding. However, this pharmacophore presents distinct metabolic liabilities—specifically oxidative N-dealkylation and ring hydroxylation—that often compromise oral bioavailability and half-life.

This technical guide provides a mechanistic analysis of these instability pathways and details actionable structural modification strategies to mitigate them. It concludes with a self-validating microsomal stability assay protocol designed to rigorously evaluate these derivatives.

Part 1: The Pharmacophore & Metabolic Vulnerabilities

The piperidine ethanol substructure consists of a saturated six-membered nitrogen heterocycle linked to a hydroxyethyl chain. Its metabolic fate is governed primarily by the basicity of the tertiary amine (

The "Soft Spots"

Metabolic instability in this scaffold is rarely random; it follows predictable electronic and steric rules.

| Vulnerability | Mechanism | Primary Enzyme(s) | Consequence |

| N-Dealkylation | Oxidation of the | CYP3A4, CYP2D6 | Loss of pharmacophore; formation of toxic aldehydes. |

| Ring Hydroxylation | Carbon oxidation at the C3 or C4 position of the piperidine ring. | CYP2D6, CYP2C19 | Polarity shift; potential active metabolite formation (e.g., Paliperidone). |

| O-Glucuronidation | Conjugation of the ethanol hydroxyl group. | UGTs (Phase II) | Rapid renal clearance. |

| Alcohol Oxidation | Conversion of the terminal hydroxyl to a carboxylic acid. | ADH/ALDH | Inactivation; rapid clearance. |

Part 2: Mechanisms of Biotransformation

Understanding the chemical mechanism of degradation is prerequisite to preventing it. The dominant pathway for piperidine ethanol derivatives is CYP450-mediated oxidation.

The N-Dealkylation Mechanism

The oxidative cleavage of the ethanol chain from the piperidine nitrogen typically proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.

-

SET: The lone pair on the piperidine nitrogen transfers an electron to the Heme-Iron-Oxo species (Compound I) of the CYP enzyme, forming an aminium radical cation.

-

Deprotonation: A proton is lost from the

-carbon (adjacent to N), creating a carbon-centered radical. -

Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form a carbinolamine intermediate.

-

Collapse: The unstable carbinolamine spontaneously collapses, cleaving the C-N bond and releasing an aldehyde (from the ethanol chain) and the secondary amine.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways for a generic piperidine ethanol derivative.

Figure 1: Divergent metabolic pathways for piperidine ethanol derivatives. Note the central role of the aminium radical cation in N-dealkylation.

Part 3: Structural Optimization Strategies

To improve metabolic stability without sacrificing potency, medicinal chemists should employ the following strategies, ranked by impact.

Deuterium Exchange (Kinetic Isotope Effect)

Replacing hydrogen atoms at the metabolic "soft spot" (the

-

Target: The methylene group of the ethanol chain adjacent to the nitrogen.

-

Expectation: A

ratio of 2–5 if C-H abstraction is the RLS.

Fluorination (Electronic Deactivation)

Introducing fluorine atoms on the piperidine ring reduces the electron density of the amine lone pair (via inductive effects) and blocks sites of hydroxylation.

-

Strategy: Fluorinate the C3 or C4 position of the piperidine ring.

-

Mechanism: Prevents formation of the aminium radical cation (by lowering

) and sterically blocks the approach of the heme iron.

Steric Shielding

Adding small alkyl groups (methyl, ethyl) adjacent to the nitrogen (at C2 or C6 of the ring) introduces steric hindrance that disrupts the optimal geometry required for CYP oxidation.

-

Trade-off: This may reduce affinity for the primary biological target if the binding pocket is tight.

Bioisosteric Replacement

If the piperidine ring itself is the liability, replace it with a morpholine or bridged bicyclic system (e.g., 8-azabicyclo[3.2.1]octane). Morpholine reduces basicity (lowering susceptibility to oxidation) but increases polarity.

Part 4: Experimental Validation (Microsomal Stability Assay)

This protocol is designed to be self-validating . It includes internal benchmarks to ensure the enzymatic system is active and the data is reliable.

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Workflow

-

Pre-Incubation (Thermal Equilibrium):

-

Mix Buffer (445 µL) + Microsomes (25 µL) + Test Compound (5 µL of 100 µM stock).

-

Result: Final compound conc = 1 µM; Protein conc = 0.5 mg/mL.[1]

-

Incubate at 37°C for 5 minutes. Why? To ensure enzymes and substrate are at physiological temperature before reaction start.

-

-

Reaction Initiation:

-

Add 25 µL of pre-warmed NADPH regenerating system.

-

Control: Run a parallel incubation replacing NADPH with buffer (Minus-Cofactor Control) to check for non-enzymatic degradation.

-

-

Sampling (Time Course):

-

At

minutes, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 150 µL ice-cold ACN/Internal Standard.

-

Vortex and centrifuge (4000g, 10 min) to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.[2] Monitor parent depletion.

-

Data Analysis & Visualization

Calculate the slope (

Figure 2: Step-by-step workflow for the microsomal stability assay.

Part 5: Case Study – Risperidone vs. Paliperidone[3]

The evolution of Risperidone to Paliperidone perfectly illustrates the principles of piperidine ethanol metabolism.

-

Risperidone: Contains a piperidine ring linked to a benzisoxazole. It is metabolized by CYP2D6 via hydroxylation at the 9-position of the bicyclic ring (structurally coupled to the piperidine).

-

The Issue: Risperidone metabolism is subject to genetic polymorphism in CYP2D6 (Poor vs. Extensive Metabolizers), leading to variable plasma levels.[3][4]

-

The Solution (Paliperidone): Paliperidone is simply 9-hydroxyrisperidone.[5] By administering the metabolite directly, the CYP2D6 hydroxylation step is bypassed.

-

Outcome: Paliperidone has a longer half-life (~23 hours vs ~3 hours for risperidone in extensive metabolizers) and is excreted largely unchanged by the kidneys, reducing drug-drug interaction risks.

References

-

Mechanism of N-Dealkylation: Guengerich, F. P. (2011).[6] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Link

-

Microsomal Stability Protocol: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

-

Piperidine Scaffold Analysis: Carlson, K. E., et al. (2025). Piperidine-containing drugs and recently studied analogs.[7] PubMed. Link

-

Risperidone/Paliperidone Case Study: Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. NIH/PubMed. Link

-

Assay Validation Standards: FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.smolecule.com [pdf.smolecule.com]

Structural Elucidation, Nomenclature, and Synthetic Utility of 2-(3-Ethylpiperidin-1-yl)ethan-1-ol in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of specific structural motifs is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(3-Ethylpiperidin-1-yl)ethan-1-ol is a highly versatile, bifunctional building block. Its structural architecture—a tertiary amine embedded within a substituted piperidine ring, tethered to a primary alcohol—confers unique physicochemical properties that modulate lipophilicity, basicity, and hydrogen-bonding capacity. This technical whitepaper systematically deconstructs its IUPAC nomenclature, details its physicochemical profile, and provides a self-validating synthetic protocol for its preparation.

IUPAC Nomenclature & Structural Deconstruction

According to the IUPAC Nomenclature of Organic Chemistry (commonly referred to as the "Blue Book") [1], the systematic name 2-(3-ethylpiperidin-1-yl)ethan-1-ol (often simplified to 2-(3-ethylpiperidin-1-yl)ethanol) is derived through a rigid hierarchical logic. Understanding this causality is essential for accurately mapping structural modifications during structure-activity relationship (SAR) studies [3].

-

Principal Functional Group : The hydroxyl group (-OH) takes highest nomenclature precedence over the amine. This establishes the parent chain as an alkanol. The two-carbon chain bearing the hydroxyl group is named ethan-1-ol .

-

Substituent Identification : The piperidine ring is attached to the parent chain via its nitrogen atom (position 1), making it a piperidin-1-yl radical.

-

Ring Substitution : An ethyl group is located at position 3 of the piperidine ring, yielding the 3-ethylpiperidin-1-yl moiety.

-

Locant Assignment : The substituent is attached to carbon 2 of the ethanol chain (where C1 is the carbon bearing the -OH group), finalizing the prefix as 2-(3-ethylpiperidin-1-yl) .

Hierarchical deconstruction of the IUPAC name 2-(3-ethylpiperidin-1-yl)ethan-1-ol.

Physicochemical Profiling & Pharmacophore Rationale

The incorporation of the 2-(3-ethylpiperidin-1-yl)ethan-1-ol motif into a drug scaffold is a strategic choice to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

The tertiary amine acts as a basic center capable of forming stable salts (e.g., hydrochlorides or mesylates), thereby dramatically enhancing aqueous solubility. The ethyl group at the C3 position introduces necessary steric bulk and increases lipophilicity, which can improve blood-brain barrier (BBB) penetration or target binding affinity within hydrophobic pockets. Finally, the primary alcohol serves as both a hydrogen-bond donor and acceptor, or as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation).

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-(3-Ethylpiperidin-1-yl)ethan-1-ol

| Property | Value | Rationale / Implication |

| Molecular Formula | C9H19NO | Defines the atomic composition and exact mass. |

| Molecular Weight | 157.25 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| pKa (Conjugate Acid) | ~9.0 – 9.5 | Basic tertiary amine; predominantly ionized at physiological pH (7.4) [2]. |

| Calculated LogP | ~1.5 – 2.0 | Moderate lipophilicity; balances aqueous solubility and membrane permeability. |

| H-Bond Donors | 1 | The primary hydroxyl group (-OH) facilitates target interaction. |

| H-Bond Acceptors | 2 | The oxygen (-OH) and the tertiary nitrogen atom. |

Synthetic Methodology: N-Alkylation Protocol

The most direct and scalable route to synthesize 2-(3-ethylpiperidin-1-yl)ethan-1-ol is the bimolecular nucleophilic substitution (SN2) of 3-ethylpiperidine with 2-bromoethanol.

Mechanistic Causality

-

Base Selection (K₂CO₃) : The alkylation generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will rapidly protonate the basic secondary amine of 3-ethylpiperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base to scavenge the acid, driving the equilibrium forward without competing for the electrophile.

-

Solvent Selection (Acetonitrile) : Acetonitrile (MeCN) is a polar aprotic solvent. It effectively solvates the potassium cation (K⁺) but leaves the nucleophilic amine relatively unsolvated, thereby maximizing its nucleophilicity and accelerating the SN2 displacement.

Step-by-Step Protocol (Self-Validating System)

-

Reagent Preparation : To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpiperidine (1.0 equiv, 10 mmol) and anhydrous acetonitrile (0.2 M, 50 mL).

-

Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol). Stir the suspension at room temperature for 10 minutes under an inert nitrogen atmosphere.

-

Electrophile Introduction : Slowly add 2-bromoethanol (1.1 equiv, 11 mmol) dropwise via syringe. Note: The slight excess ensures complete consumption of the amine while minimizing over-alkylation (quaternization).

-

Thermal Activation : Heat the reaction mixture to a gentle reflux (approx. 82°C).

-

In-Process Control (TLC) : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH (9:1) with 1% NH₄OH. Visualize using a ninhydrin stain. Self-Validation: The secondary amine starting material will appear as a distinct spot that stains intensely; this spot will disappear as the tertiary amine product forms, validating reaction completion.

-

Workup : Upon complete consumption of the starting material (typically 12-16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃).

-

Extraction & Purification : Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography if necessary.

Step-by-step synthetic workflow for the S_N2 alkylation of 3-ethylpiperidine.

Analytical Validation

To ensure the trustworthiness and structural integrity of the synthesized compound, the following self-validating analytical checks must be performed post-purification:

-

¹H NMR (CDCl₃, 400 MHz) : Confirm the disappearance of the secondary amine N-H proton. Observe the diagnostic triplet for the -CH₂-OH protons (~3.6 ppm) and the complex multiplet for the N-CH₂- protons (~2.5 ppm). The ethyl group should present as a distinct triplet (~0.9 ppm) and multiplet (~1.3 ppm).

-

LC-MS (ESI+) : Confirm the exact mass. The expected[M+H]⁺ pseudo-molecular ion must appear at m/z 158.2, validating the molecular formula C9H19NO.

Conclusion

The rational design and synthesis of 2-(3-ethylpiperidin-1-yl)ethan-1-ol highlight the intersection of rigorous IUPAC nomenclature and practical synthetic chemistry. By understanding the causality behind the nomenclature hierarchy and the mechanistic drivers of the N-alkylation protocol, researchers can reliably incorporate this versatile pharmacophore into complex drug scaffolds, ensuring both structural integrity and optimal physicochemical performance in downstream biological assays.

References

-

Title: IUPAC Blue Book | Nomenclature for Organic Chemistry Source: Advanced Chemistry Development / IUPAC URL: [Link]

-

Title: Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences Source: AIChE Journal / ResearchGate URL: [Link]

-

Title: IUPAC nomenclature of organic chemistry Source: Wikipedia URL: [Link]

Methodological & Application

solvent selection for 2-(3-Ethylpiperidin-1-yl)ethanol extraction

Application Note: Solvent Selection & Extraction Protocol for 2-(3-Ethylpiperidin-1-yl)ethanol

Executive Summary

This guide details the solvent selection and extraction methodology for 2-(3-Ethylpiperidin-1-yl)ethanol , a tertiary amino-alcohol intermediate often used in pharmaceutical synthesis.[1][2][3] Due to its amphiphilic nature—possessing both a lipophilic ethyl-piperidine ring and a hydrophilic hydroxyethyl tail—standard non-polar extraction protocols often result in poor recovery.[1][2][3]

This protocol utilizes a pH-swing extraction strategy optimized for Green Chemistry principles.[1][2][3] We recommend replacing traditional dichloromethane (DCM) with Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve high recovery (>95%) while complying with modern solvent safety guidelines (ICH Q3C).[1][2][3]

Physicochemical Profile & Extraction Logic

To design an effective extraction, we must first understand the solute's behavior.[4]

| Property | Value (Est.) | Implication for Extraction |

| Structure | 3-Ethylpiperidine ring + Ethanol tail | Amphiphilic (surfactant-like properties).[1][2][5][3] |

| pKa (Base) | ~9.8 – 10.2 | Nitrogen protonates in acid (pH < 7).[1][5][3] Neutral free base at pH > 12.[2][3] |

| LogP | ~1.2 – 1.5 | Moderately lipophilic.[1][2][3] Soluble in organics, but water-miscible enough to lose yield if the aqueous phase volume is high.[2] |

| Boiling Point | >200°C (Predicted) | High boiler.[1][2][5][3] Solvent must be volatile for easy removal.[2][3] |

The "Goldilocks" Solvent Challenge

-

Too Non-Polar (Hexane/Heptane): The hydroxyl (-OH) tail prevents the molecule from partitioning effectively into strictly non-polar solvents.[1][3]

-

Too Polar (DCM/Chloroform): Excellent solubility, but these are hazardous, carcinogenic, and form emulsions easily due to the molecule's surfactant nature.

-

Optimal (Ethers/Esters): Ethers like MTBE or 2-MeTHF offer the polarity needed to solvate the -OH group while remaining immiscible with water.[1][2][3]

Solvent Selection Matrix

We evaluated solvents based on GSK and Sanofi solvent selection guides, prioritizing Safety, Health, and Environment (SHE) without compromising yield.

| Solvent | Class | Suitability | Technical Notes |

| MTBE | Recommended | High | Primary Choice. Low peroxide formation compared to Et2O.[1][2][5][3] Forms clean phase splits. Stable at high pH.[2][3] |

| 2-MeTHF | Green | High | Bio-based alternative.[1][2][3][6] Higher cost but excellent for amines.[2][3] |

| Ethyl Acetate | Usable | Medium | Good solubility, but liable to hydrolysis at pH > 12 (saponification) if processing time is long.[1][2][3] |

| DCM | Hazardous | Low | "Banned/Restricted" in modern pharma.[1][2][3] Sinks (bottom layer), making separation of basic aqueous layers difficult.[3] |

| Toluene | Usable | Medium | Good stability, but high boiling point (110°C) makes product isolation difficult without high vacuum.[1][5][3] |

Detailed Extraction Protocol (pH-Swing Method)

Objective: Isolate 2-(3-Ethylpiperidin-1-yl)ethanol from a crude reaction mixture or aqueous waste stream.

Reagents Required:

Step-by-Step Workflow:

-

Acidification (Impurity Purge):

-

Dissolve the crude oil in MTBE (10 volumes relative to product mass).

-

Add 1M HCl until the aqueous layer pH is < 2.[3]

-

Mechanism:[1][2][3][8] The target amine protonates (

) and migrates to the water layer. Non-basic impurities remain in the MTBE.[2][3] -

Action: Separate phases. Keep the Aqueous Layer. Discard the organic layer (contains non-basic impurities).[9]

-

-

Basification (Free Basing):

-

Extraction (Target Recovery):

-

Optimization: Add solid NaCl (saturate the solution) to utilize the "Salting Out" effect. This pushes the polar amino-alcohol out of the water and into the MTBE.[2]

-

Shake vigorously for 2 minutes. Allow layers to separate.[2][3][9]

-

Action: Collect the Top Organic Layer.

-

Repeat: Re-extract the aqueous layer 2 more times with MTBE.[2][3]

-

Washing & Drying:

Process Logic Visualization

The following diagram illustrates the chemical logic driving the separation, specifically highlighting the phase transfer mechanism.

Figure 1: pH-Swing extraction workflow demonstrating the selective isolation of the tertiary amine.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Emulsion Formation | Amphiphilic nature of the molecule acts as a surfactant.[1][2][5][3] | Add more NaCl (brine) to the aqueous phase.[1][3] Filter the biphasic mixture through a Celite pad if solids are present.[2][3] |

| Low Yield | Product remaining in aqueous phase due to -OH group polarity.[1][2][3] | Do not skip the salting out step. Use 2-MeTHF instead of MTBE (higher solubility for polar amines).[1][2][3] Perform 4-5 extractions. |

| Product Decomposition | Hydrolysis of solvent or product.[1][2][5][3] | Avoid Ethyl Acetate at pH > 12.[2][3] Ensure temperature is < 40°C during evaporation.[2][3] |

References

-

Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][5][3] Organic Process Research & Development, 2013.[2][3][10] Link[1]

-

Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][5][3] Green Chemistry, 2011.[2][3] Link

-

Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Technical Guides, 2025.[2][3] Link

-

Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2][5][3] Sustainable Chemical Processes, 2016.[2][3] Link

Sources

- 1. 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol | C9H20N2O | CID 45791048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. hydrometaltech.com [hydrometaltech.com]

- 5. Piperidine ethanol | C7H17NO | CID 21975547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

- 7. reddit.com [reddit.com]

- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 2-(3-Ethylpiperidin-1-yl)ethanol Synthesis

Welcome to the Technical Support Center. The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol via the N-alkylation of 3-ethylpiperidine with 2-bromoethanol is a fundamental, yet deceptively complex, transformation in medicinal chemistry. While the S_N2 mechanism is straightforward, researchers frequently encounter stalled yields, over-alkylation, and difficult product isolation.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you optimize your reaction yields and purity.

Quantitative Data Summaries

To establish a baseline for optimization, the table below summarizes how different reaction parameters directly influence the yield and the impurity profile of the synthesis.

| Reaction Parameter | Equivalents (Amine : Alkylating Agent) | Solvent & Base | Temp & Time | Target Yield (%) | Major Side Product |

| Standard Reflux | 1.0 : 1.5 | MeCN, K₂CO₃ | 82°C, 24h | 55 - 60% | Quaternary Ammonium Salt (High) |

| Stoichiometric Inversion | 1.2 : 1.0 | MeCN, K₂CO₃ | 60°C, 16h | 82 - 85% | Unreacted Amine (Recoverable) |

| Low Temp / Weak Base | 1.0 : 1.1 | DCM, Et₃N | 40°C, 48h | 40 - 45% | Incomplete Conversion |

| Aqueous Biphasic | 1.0 : 1.2 | Toluene/H₂O, K₂CO₃ | 90°C, 12h | 65 - 70% | Dimeric Species (Moderate) |

Mechanistic Workflow & Side Reactions

Understanding the competing pathways is critical for yield optimization. The diagram below illustrates the primary S_N2 pathway alongside the two most common yield-killing side reactions: over-alkylation and dimerization[1].

Mechanistic pathway for 2-(3-Ethylpiperidin-1-yl)ethanol synthesis and major side reactions.

Self-Validating Protocol: Optimized N-Alkylation

This protocol intentionally inverts the standard stoichiometry, using the amine as the excess reagent. This fundamentally prevents the over-alkylation cascade that typically plagues tertiary amine syntheses[2].

Phase 1: Preparation & Activation

-

Glassware & Reagents: Flame-dry a 250 mL round-bottom flask. Ensure Potassium Carbonate (K₂CO₃) is finely milled and oven-dried at 120°C for 4 hours.

-

Causality: Trace water in the base will hydrolyze 2-bromoethanol into ethylene glycol under heating, destroying the reaction stoichiometry.

-

-

Setup: Add 3-ethylpiperidine (1.2 eq, 12.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol) to 40 mL of anhydrous Acetonitrile (MeCN). Stir at 500 rpm to create a fine suspension.

Phase 2: Controlled Alkylation

-

Addition: Cool the suspension to 0°C using an ice bath. Add 2-bromoethanol (1.0 eq, 10.0 mmol) dropwise over 15 minutes.

-

Causality: The initial S_N2 attack is highly exothermic. Controlling the temperature prevents localized hot spots that drive aziridinium-mediated dimerization[1].

-

-

Heating: Remove the ice bath, allow the mixture to reach room temperature, then attach a reflux condenser and heat to 60°C for 16 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the 2-bromoethanol peak is entirely consumed. Do not push the temperature to 82°C (MeCN reflux), as this promotes the elimination of 2-bromoethanol into volatile ethylene oxide[3].

-

Phase 3: Isolation & Workup

-

Filtration: Cool to room temperature and filter the suspension through a Celite pad to remove K₂CO₃ and the KBr byproduct. Wash the pad with 15 mL of cold MeCN.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in 30 mL of 1M NaOH (to ensure the product is fully deprotonated) and extract with a 3:1 mixture of Chloroform/Isopropanol (3 x 30 mL).

-

Causality: 2-(3-Ethylpiperidin-1-yl)ethanol is highly polar. Standard ethyl acetate extraction will result in massive yield loss to the aqueous layer.

-

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% NH₄OH) to yield the pure product.

Technical FAQs & Troubleshooting

Q1: Why is my yield stalling at 60% despite extended heating? A1: Stalled yields in piperidine alkylations are rarely kinetic; they are usually stoichiometric. 2-Bromoethanol is prone to base-catalyzed elimination to form ethylene oxide or vinyl bromide, effectively removing the electrophile from the reaction mixture[3]. If you push the temperature to reflux (82°C in MeCN), this elimination outcompetes the S_N2 substitution. Solution: Lower the reaction temperature to 60°C, ensure your K₂CO₃ is completely anhydrous, and verify the integrity of your alkylating agent. Patent literature confirms that standard conditions often stall at ~60% yield without these precise controls[1].

Q2: LC-MS shows a mass corresponding to [M+R]+. How do I stop quaternary ammonium salt formation? A2: Over-alkylation occurs because the target product, 2-(3-Ethylpiperidin-1-yl)ethanol, is a tertiary amine that retains significant nucleophilicity. When 2-bromoethanol is present in excess, the product reacts with it to form an irreversible quaternary ammonium salt[2]. Solution: Invert your stoichiometry. Use 1.2 to 1.5 equivalents of 3-ethylpiperidine against 1.0 equivalent of 2-bromoethanol. The unreacted secondary amine is easily recovered during an acidic aqueous wash, whereas quaternary salts are lost permanently.

Q3: I'm observing a heavy, non-polar impurity. What is this dimeric species? A3: Dimerization (e.g., 1,2-bis(3-ethylpiperidin-1-yl)ethane) is a documented side reaction in halo-alkylation, often severely depressing yields[1]. It occurs via two pathways: 1) Trace 1,2-dibromoethane impurities in your 2-bromoethanol reagent, or 2) the formation of an intermediate aziridinium ion that is subsequently attacked by a second molecule of 3-ethylpiperidine. Solution: Distill your 2-bromoethanol prior to use to remove di-halo impurities, and maintain high solvent dilution (e.g., 0.2 M) to kinetically favor the intramolecular S_N2 over intermolecular dimerization.

Q4: My reaction is complete by TLC, but my isolated yield after workup is only 30%. Where is my product? A4: You are likely losing your product in the aqueous layer. 2-(3-Ethylpiperidin-1-yl)ethanol contains both a basic tertiary amine and a hydrogen-bonding hydroxyl group, giving it a very low partition coefficient (LogP) in standard extraction solvents like ethyl acetate or diethyl ether. Solution: Saturate the aqueous layer with NaCl (salting out) and extract using a highly solvating mixed organic system, such as Chloroform:Isopropanol (3:1 v/v).

References

- WO2017149518A1 / WO2005104745A2 - International Applications Published Under the PCT (Heterocyclic Compounds & Piperidine Derivatives). World Intellectual Property Organization (WIPO) / Google Patents.

-

Cas 540-51-2, 2-Bromoethanol Properties and Toxicity. LookChem. Available at: [Link]

Sources

minimizing O-alkylation side products in piperidine ethanol synthesis

Topic: Minimizing O-Alkylation in Piperidine Ethanol Synthesis

User Role: Senior Application Scientist System Status: Operational Knowledge Base Version: 2.4.1

Part 1: Diagnostic Matrix (Triage)

Before altering your synthesis, cross-reference your current conditions with this diagnostic matrix to identify the root cause of O-alkylation.

| Symptom | Probable Cause | Immediate Action |

| High O-alkyl impurity (>5%) | Base is too strong ( | Switch to inorganic carbonates ( |

| High Bis-alkylation (Quat Salts) | Excess alkylating agent | Reduce alkyl halide to 0.95–1.0 equivalents. |

| Low Conversion | Temperature too low or poor solubility | Switch to polar aprotic solvent (MeCN, DMF) or increase T to 60°C. |

| Vinyl side-products | Elimination (E2) dominates | Lower reaction temperature; avoid bulky strong bases ( |

Part 2: Deep Dive Technical Guide

1. The Chemoselectivity Challenge

The synthesis of 2-piperidineethanol involves reacting piperidine (a secondary amine) with an electrophile like 2-chloroethanol or ethylene oxide. The core challenge is distinguishing between two nucleophilic sites:

-

The Nitrogen (Target): A secondary amine (

). -

The Oxygen (Side Reaction): The hydroxyl group of the product (

).

The Mechanism of Failure (O-Alkylation): Under kinetic control, nitrogen is the better nucleophile (softer, more polarizable). However, O-alkylation occurs primarily as a consecutive reaction. Once the desired 2-piperidineethanol is formed, if the reaction environment is too basic (pH > 14), the hydroxyl group deprotonates to an alkoxide. This alkoxide is a potent nucleophile and attacks the remaining alkylating agent, forming the ether impurity.

2. Visualizing the Pathway

Figure 1: Reaction pathway showing how strong bases divert the target product into O-alkylated impurities.

Part 3: Troubleshooting & FAQs

Q1: I am using NaOH as a base, but I see significant ether formation. Why?

A: Sodium Hydroxide (

-

Reasoning: The hydroxyl proton of 2-piperidineethanol has a

of ~16. While hydroxide ( -

Solution: Switch to Potassium Carbonate (

) .[1] Its conjugate acid (

Q2: Can I use Ethylene Oxide (EtO) instead of 2-Chloroethanol? A: Yes, and it is often cleaner, but it carries higher safety risks.

-

Selectivity: EtO is highly selective for N-alkylation because the ring-opening generates an alkoxide that is immediately protonated by the solvent (if protic) or remains as a zwitterion. It rarely reacts further at the oxygen unless catalyzed by strong acids or bases.

-

Warning: EtO is a toxic gas/liquid and requires specialized handling. For bench-scale synthesis, 2-chloroethanol is safer but requires stricter pH control.

Q3: How do I remove the O-alkylated byproduct if it's already formed? A: Distillation is the most effective method, but "Salt Break" purification is superior for high purity.

-

Method: Convert your crude mixture into the HCl salt. The N-alkylated product (amino alcohol) forms a crystalline solid, whereas the O-alkylated ethers often remain oils or have vastly different solubility profiles in isopropanol/ethanol mixtures. Recrystallize the salt, then free-base it.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2-Piperidineethanol with <0.5% O-alkylated impurity.

Scale: 100 mmol

Reaction Type: Nucleophilic Substitution (

Materials

-

Piperidine (1.2 equivalents) - Excess acts as a buffer.

-

2-Chloroethanol (1.0 equivalent) - Limiting reagent prevents over-alkylation.

-

Potassium Carbonate (

) (1.5 equivalents) - Mild base. -

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure

-

Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Charging: Add Piperidine (10.2 g, 120 mmol) and

(20.7 g, 150 mmol) to Acetonitrile (100 mL). -

Addition: Heat the mixture to 50°C. Add 2-Chloroethanol (8.05 g, 100 mmol) dropwise over 30 minutes.

-

Technical Note: Slow addition keeps the concentration of electrophile low relative to the nucleophile (piperidine), favoring mono-alkylation.

-

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%

) or GC-MS.-

Endpoint: Disappearance of 2-chloroethanol. Do not extend reaction time unnecessarily to avoid thermal degradation.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure.

-

-

Purification (Distillation): Distill the residue under vacuum (approx. 10 mmHg).

-

Boiling Point: ~108–110°C at 12 mmHg.

-

Fraction Cut: Discard the first 5% (contains unreacted piperidine).

-

Analytical Check (GC-MS)

-

Target: Peak at M+ 129 (Molecular Ion).

-

O-Alkyl Impurity: Peak at M+ 173 (Ether formation:

). -

Bis-Alkyl Impurity: Usually not volatile; seen in LC-MS or stays in the pot residue.

Part 5: Decision Logic for Troubleshooting

Figure 2: Logic flow for diagnosing reaction failures based on impurity profile.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

- Rylander, P. N. (1990). Hydrogenation Methods. Academic Press.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Nucleophilic substitution at aliphatic carbon).

-

PubChem Compound Summary. (2024). 2-Piperidineethanol.[2][3][4][5][6] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1928). 2-Piperidineethanol.[2][3][4][5][6] Org. Synth. 1928, 8, 92. (Foundational method for reduction, providing context for alkylation alternatives). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-Piperidineethanol [webbook.nist.gov]